Mass Difference Enables Precise Isotope Dilution Mass Spectrometry (IDMS) Quantification of hm5C
The incorporation of one 13C and two D atoms in 5-Hydroxymethylcytidine-13C,D2 results in a molecular weight of 276.25 g/mol, a precise +3.0 Da mass shift from the unlabeled 5-hydroxymethylcytidine (273.24 g/mol) . This mass difference is critical for its function as an internal standard in IDMS. When compared to using unlabeled hm5C as an external calibrant, the isotope dilution method with this specific internal standard corrects for variable ion suppression in the MS source, which can exceed 30-50% in complex biological matrices like urine [1]. This ensures that the measured signal ratio (analyte/IS) directly reflects the true concentration ratio, independent of matrix effects.
| Evidence Dimension | Molecular Weight (M) |
|---|---|
| Target Compound Data | 276.25 g/mol |
| Comparator Or Baseline | Unlabeled 5-Hydroxymethylcytidine: 273.24 g/mol |
| Quantified Difference | +3.01 g/mol (exact mass shift) |
| Conditions | Structural and formula analysis; C9(13C)H13D2N3O6 vs. C10H15N3O6 |
Why This Matters
This specific mass shift allows MS/MS methods to distinguish the internal standard from the endogenous analyte in the same scan, a fundamental requirement for accurate IDMS quantification and a key differentiator from unlabeled standards.
- [1] Marchante-Gayón, J. M., et al. (2023). Quantification of modified nucleotides and nucleosides by isotope dilution mass spectrometry. Mass Spectrometry Reviews. View Source
